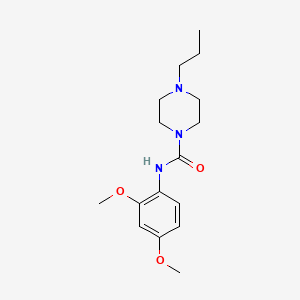![molecular formula C13H23BrN4O B4625676 4-bromo-N-[2-(diethylamino)-1-methylethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4625676.png)
4-bromo-N-[2-(diethylamino)-1-methylethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide
説明
Synthesis Analysis
The synthesis of pyrazole derivatives involves several key steps, including the formation of the pyrazole ring, bromination, and the introduction of the carboxamide group. Specific methods for synthesizing related compounds involve reactions such as arylation, where a bromoindazole is reacted with chloropyridine, followed by conversion to diethylamide using thionyl chloride and diethylamine (Anuradha et al., 2014). Other relevant syntheses include the creation of bromo and chloro derivatives of pyrazole benzamides, highlighting the versatility of pyrazole chemistry in generating structurally diverse molecules (Saeed et al., 2020).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is determined using techniques such as X-ray diffraction, revealing details about bond lengths, angles, and the overall geometry of the molecule. Studies on related compounds have shown that they can crystallize in various space groups, with hydrogen bonding playing a crucial role in the crystal packing (Saeed et al., 2020). These structural insights are crucial for understanding the properties and reactivity of the compound.
Chemical Reactions and Properties
Pyrazole derivatives undergo a range of chemical reactions, including nucleophilic substitutions and reactions with amines to form N-functionalized derivatives. For instance, the reaction of a bromocarbyne complex with secondary amines results in N-functionalized carbyne derivatives, demonstrating the reactive nature of these compounds (Cordiner et al., 2008).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. For example, the crystalline structure is determined by X-ray diffraction, which reveals the packing and hydrogen bonding patterns within the crystal lattice (Saeed et al., 2020).
科学的研究の応用
Synthesis and Cytotoxic Activity
- A study by Deady et al. (2003) focused on the synthesis and cytotoxic activity of carboxamide derivatives, demonstrating the potential of these compounds to inhibit growth in various cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines. Some compounds showed potent cytotoxicity, with IC(50) values less than 10 nM.
Reactions with Amines
- Cordiner, Hill, and Wagler (2008) explored the reactions of a bromocarbyne complex with secondary and heterocyclic amines, leading to N-functionalized carbyne derivatives. This research highlights the versatility of bromine-containing compounds in synthesizing novel derivatives with potential applications in materials science and catalysis.
Structural Characterization
- Anuradha et al. (2014) conducted synthesis, spectroscopic characterization, and crystal structure analysis of a bromo-indazole carboxamide derivative. The study provides insights into the molecular structure and interactions within the crystal lattice, contributing to the understanding of how structural features influence the properties of such compounds.
Synthesis and Anticancer Activity
- Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines and evaluated their anticancer and anti-5-lipoxygenase activities. The study underscores the therapeutic potential of pyrazole derivatives in developing new anticancer agents.
Synthesis of Pyrazolopyrimidine Nucleosides
- Earl, Panzica, and Townsend (1972) detailed the synthesis of pyrazolopyrimidine nucleosides from pyrazole nucleoside derivatives. Their work contributes to the field of nucleoside analogs, which are significant in antiviral and anticancer research.
X-ray Crystallography and NMR Spectroscopy
- Llamas-Saiz et al. (1999) conducted a structural study of pyrazole-1-carboxamides using X-ray crystallography and solid-state NMR. This research aids in understanding the structural basis of the biological activity and material properties of pyrazole derivatives.
These studies, while not directly addressing the specific compound , illustrate the broad utility of pyrazole derivatives in synthetic chemistry, materials science, and medicinal chemistry. The approaches and findings from these papers could inform further research on the specific applications of "4-bromo-N-[2-(diethylamino)-1-methylethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide" in scientific research.
特性
IUPAC Name |
4-bromo-N-[1-(diethylamino)propan-2-yl]-1,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23BrN4O/c1-6-18(7-2)8-9(3)15-13(19)12-11(14)10(4)17(5)16-12/h9H,6-8H2,1-5H3,(H,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVJVXAPDKEVKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(C)NC(=O)C1=NN(C(=C1Br)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[1-(diethylamino)propan-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2,4-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B4625600.png)
![ethyl ({4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetate](/img/structure/B4625605.png)
![2-({5-[(2,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-fluorophenyl)acetamide](/img/structure/B4625611.png)
![methyl (4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}phenyl)acetate](/img/structure/B4625619.png)
![2-{[4-isobutyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)propanamide](/img/structure/B4625622.png)
![2-chloro-5-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoic acid](/img/structure/B4625629.png)
![methyl (3-{[1-(2-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B4625630.png)

![2-butyl-N,N-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B4625665.png)
![8-[4-(2,4-dichlorophenoxy)butanoyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4625671.png)
![4-({4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}sulfonyl)-2,1,3-benzoxadiazole](/img/structure/B4625682.png)
![2-{5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}-9-(1,1-dimethylpropyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4625694.png)

